4,6-ジニトロ-O-クレゾール

説明

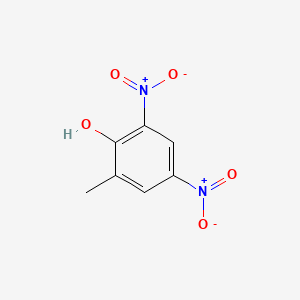

4,6-dinitro-o-cresol appears as a yellow solid. Emits toxic oxides of nitrogen fumes when heated to decomposition. Toxic by skin absorption, inhalation or ingestion. Soluble in alcohol, acetone, ether and solutions of sodium or potassium hydroxides.

4,6-dinitro-o-cresol is a hydroxytoluene that is o-cresol carrying nitro substituents at positions 4 and 6. It has a role as a dinitrophenol insecticide, a fungicide and a herbicide. It is a dinitrophenol acaricide, a nitrotoluene and a hydroxytoluene. It derives from an o-cresol and a 2,4-dinitrophenol.

Dinitrocresols are a class of manufactured chemicals that do not occur naturally in the environment. There are 18 different dinitrocresols. The most commercially important dinitrocresol, 4,6-dinitro-o-cresol (DNOC), is a yellow solid with no smell. It is used primarily for insect control and crop protection. It may be sold under several trade names, including Antinonnin, Detal, and Dinitrol. Use of tradenames is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services. DNOC was used in diet pills in the 1930s, but has since been banned for this use.

作用機序

Target of Action

The primary target of 4,6-Dinitro-O-cresol (DNOC) is the electron transport chain in the photosystem II of plants . It inhibits electron transport between the primary electron acceptor of Photosystem II and the plastoquinone pool .

Biochemical Pathways

The affected biochemical pathway is the photosynthetic electron transport chain . The inhibition of electron transport disrupts the normal flow of electrons, which in turn affects the photosynthetic process . This leads to the inhibition of photosynthesis, thereby affecting the plant’s ability to produce energy.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DNOC is limited. It is known that dnoc is slightly soluble in water , indicating that its bioavailability may be influenced by its solubility.

Result of Action

The result of DNOC’s action is the inhibition of photosynthesis in plants, which can lead to the death of the plant . This makes DNOC effective as a herbicide.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DNOC. For example, DNOC is removed from soil mainly by microbial activities . Exposure to DNOC occurs mainly from breathing air, drinking water, or eating food that contains the chemicals . High levels of exposure may cause skin rashes or yellowing; increased heart and breathing rates; damage to the liver, stomach, and kidneys; and even death .

科学的研究の応用

4,6-ジニトロ-O-クレゾール: 科学研究への応用

殺虫剤製造中間体: 4,6-ジニトロ-O-クレゾール (DNOC) は、かつて殺虫剤や除草剤として使用されていましたが、現在では害虫駆除における有効性から、主に殺虫剤製造の中間体として使用されています .

電気化学センサー開発: DNOC の特性を利用して、微分パルスボルタンメトリーなどの高度な技術を用いて、野菜中の農薬残留量を定量的に測定するための電気化学センサーが開発されています .

土壌作用分析: DNOC の土壌における作用に関する研究は、その環境への影響と挙動を理解するのに役立ち、土壌の健康と汚染制御のためのより良い管理慣行に貢献しています .

有毒汚染物質除草剤分析: DNOC は、生分解しない有毒な汚染物質除草剤であるため、農業や水たまりへの影響が研究され、生態系への長期的な影響を評価し、安全な使用または代替策を開発するための戦略が立てられています .

吸着能力と抽出: DNOC のユニークな吸着特性は、水から炭化水素を抽出したり、油水エマルジョンを破壊したりする潜在的な用途について調査されており、環境浄化に大きな影響を与える可能性があります .

生化学分析

Biochemical Properties

4,6-Dinitro-O-cresol is known to interfere with adenosine triphosphate (ATP) production , making it extremely toxic to humans . This interference with ATP production suggests that 4,6-Dinitro-O-cresol interacts with enzymes and proteins involved in energy metabolism.

Cellular Effects

4,6-Dinitro-O-cresol has been found to uncouple oxidative phosphorylation and induce membrane permeability transition in rat liver mitochondria . This suggests that 4,6-Dinitro-O-cresol can influence cell function by disrupting energy metabolism and altering membrane permeability.

Molecular Mechanism

The mechanism of action of 4,6-Dinitro-O-cresol involves its interaction with the mitochondrial membrane. It uncouples oxidative phosphorylation, a process that is crucial for ATP production . This uncoupling effect disrupts the normal flow of protons across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat production .

Temporal Effects in Laboratory Settings

In laboratory settings, 4,6-Dinitro-O-cresol has been found to enhance the ultimate emergence percentage from cress seeds if these are sown some time after the 4,6-Dinitro-O-cresol treatment of the soil . This suggests that 4,6-Dinitro-O-cresol may have long-term effects on cellular function, possibly due to its persistence in the environment .

Dosage Effects in Animal Models

The median lethal dose (LD50) in various animals ranges from 7 mg/kg (oral, rat) to 50 mg/kg (oral, cat) .

Metabolic Pathways

4,6-Dinitro-O-cresol is known to interfere with the metabolic pathway of oxidative phosphorylation . This pathway is crucial for the production of ATP, the main energy currency of the cell. By uncoupling this process, 4,6-Dinitro-O-cresol disrupts energy metabolism within the cell .

Transport and Distribution

Given its lipophilic nature and its effects on mitochondrial function, it is likely that 4,6-Dinitro-O-cresol can readily cross cell membranes and accumulate in mitochondria .

Subcellular Localization

4,6-Dinitro-O-cresol is known to affect the function of mitochondria , suggesting that it localizes to this subcellular compartment. Its effects on mitochondrial function, including uncoupling of oxidative phosphorylation and induction of membrane permeability transition, further support this localization .

特性

IUPAC Name |

2-methyl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVONLUNISGICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5, Array | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2312-76-7 (hydrochloride salt), 2980-64-5 (ammonium salt), 50319-14-7 (lead salt), 63989-83-3 (barium salt), 65121-76-8 (lead(2+) salt), 2312-76-7 (Na salt) | |

| Record name | DNOC [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022053 | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,6-dinitro-o-cresol appears as a yellow solid. Emits toxic oxides of nitrogen fumes when heated to decomposition. Toxic by skin absorption, inhalation or ingestion. Soluble in alcohol, acetone, ether and solutions of sodium or potassium hydroxides., Yellow, odorless solid. [insecticide]; [NIOSH], ODOURLESS YELLOW CRYSTALS. | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitro-o-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

594 °F at 760 mmHg (EPA, 1998), 312 °C | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

None (EPA, 1998) | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.01 % (NIOSH, 2023), In water, 198 mg/L at 20 °C, In water, 130 mg/L at 15 °C, Slightly soluble in water, Slightly soluble in petroleum ether; soluble in ethanol, ether, acetone, chloroform, For more Solubility (Complete) data for 4,6-Dinitro-o-cresol (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.694 | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.58 g/cu cm at 20 °C, 1.58 g/cm³ | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.82 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.84 (Air = 1), Relative vapor density (air = 1): 6.8 | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5e-05 mmHg (EPA, 1998), 0.00012 [mmHg], 0.00012 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.016 | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitro-o-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Acute toxic effects are... related to DNOC acting directly on cell metabolism and interfering with oxidative phosphorylation. DNOC is believed to cause an acceleration of metabolic processes that are part of the tricarboxylic acid (TCA) cycle. During the TCA cycle, the energy produced from the catabolism of glucose is stored in the form of ATP. DNOC produces its accelerative effect by interrupting the phosphate transfer to adenosine diphosphate (ADP) to form ATP. Uncoupling allows electron transport to proceed unchecked even when ATP synthesis is inhibited. As a consequence, more ADP and inorganic phosphate are available to drive the TCA cycle, and most of the energy produced from catabolism of glucose is not stored in high energy phosphate bonds as ATP but is given off as heat., ...DNOC is a potent protonophore acting as a classical uncoupler of oxidative phosphorylation in rat liver mitochondria by dissipating the proton electrochemical gradient. Treatment of Ca2+-loaded mitochondria with uncoupling concentrations of DNOC results in mitochondrial permeability transition, associated with membrane protein thiol oxidation by reactive oxygen species., DNOC, like other substituted dinitrophenols, is an uncoupler of mitochondrial oxidative phosphorylation. Oxidation and phosphorylation are tightly coupled because oxidation cannot proceed via the respiratory chain without concomitant phosphorylation of adenosine diphosphate (ADP) to adenosine triphosphate (ATP). The rate of mitochondrial respiration is therefore controlled by the concentration of ADP. By preventing phosphorylation of ADP without interfering with electron transfer, DNOC dissociates oxidation in the respiratory chain from phosphorylation. This results in respiration becoming uncontrolled since the concentrations of ADP and inorganic phosphate no longer limit the rate of respiration. Oxygen consumption and the release of energy in the form of heat therefore increase, because energy is no longer captured by ADP to form ATP. As a consequence the shortage of ATP in critical organs, such as heart and respiratory muscles, may lead to the blocking of their vital functions. Increased oxygen consumption and dissipation of energy in the form of heat represent the hallmark of the pharmacological and toxicological effects of DNOC. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow prisms or needles from alcohol, Yellow prisms from alcohol, Yellow solid | |

CAS No. |

534-52-1 | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-4,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DNOC [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DNOC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,6-dinitro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DNOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1604ZJR09T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol, 4,6-dinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

190 °F (NIOSH, 2023), 86 °C, MP: 83-85 °C /Technical/, 87.5 °C | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DNOC acts as an inhibitory uncoupler of photosynthetic electron transport. [, , ] It inhibits electron transport between the primary electron acceptor of Photosystem II and the plastoquinone pool, similar to the mechanism of action of DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), despite their different chemical structures. [, ] This inhibition leads to a closure of the reaction centers of Photosystem II. [, ] DNOC also inhibits electron transport to ferricyanide and non-cyclic photophosphorylation. [] At higher concentrations, it stimulates the Photosystem I dependent Mehler reaction (ascorbate/dichlorophenolindophenol to methyl viologen) while inhibiting cyclic photophosphorylation. []

ANone: * Molecular Formula: C₇H₆N₂O₅* Molecular Weight: 198.13 g/mol

A: While specific material compatibility information for DNOC is limited in the provided research, its stability and behavior under various environmental conditions are discussed. DNOC exhibits slow degradation in the environment, leading to its persistence in soil and water. [] Its sorption to soil components, especially clay minerals, significantly influences its fate in the environment. [, , , ]

ANone: The provided research focuses primarily on the biological activity of DNOC as a herbicide and its impact on cellular processes. No catalytic properties or applications are discussed.

A: Yes, molecular dynamic simulations and quantum chemical methods have been used to study the interaction of DNOC with smectite clay surfaces. [, ] These studies provided insights into the orientation of DNOC molecules on clay surfaces and the influence of exchangeable cations on its adsorption.

A: Research suggests that the dinitrophenol moiety of DNOC plays a crucial role in its biological activity. [, ] Studies comparing DNOC to dinoseb (4,6-dinitro-o-sec-butylphenol) revealed that the smaller methyl substituent in DNOC leads to greater adsorption to clay minerals compared to the bulkier isobutyl group in dinoseb, indicating the importance of steric factors. [] Additionally, the presence of the hydroxyl group influences its acid-base properties and interaction with environmental matrices. []

A: While the provided research confirms the persistence of DNOC in the environment, specific information on its formulation and stability under various storage conditions is not elaborated upon. []

A: Although the research doesn't delve into specific SHE regulations for DNOC, it's crucial to acknowledge its classification as a hazardous chemical requiring careful handling and disposal. [, ] The US EPA cancelled the use of DNOC as a herbicide in 1987 due to its toxicity and environmental persistence. []

A: While the research touches upon the uptake and translocation of DNOC in plants, [] it doesn't provide detailed information on its ADME properties in animal or human systems.

A: Research on horseweed (Conyza canadensis) identified biotypes resistant to atrazine. [] Interestingly, these resistant plants exhibited cross-resistance to DNOC, suggesting a potential link between the mechanisms of resistance for these herbicides. []

A: DNOC is recognized for its toxicity. Studies demonstrate its negative impact on various organisms, including sea urchins, zebrafish embryos, and rats. [, , , ] Research on rats revealed that DNOC exposure affects pyruvate kinase activity in the liver, kidney, brain, and small intestine, indicating its systemic toxicity. [] Its use as a pesticide was cancelled by the US EPA in 1987 due to its toxicity and persistence in the environment. []

A: DNOC research showcases a multidisciplinary approach involving various scientific fields. Analytical chemistry plays a vital role in developing sensitive and selective methods for DNOC detection and quantification in environmental and biological matrices. [, , , ] Environmental science contributes by investigating the fate, transport, and ecotoxicological effects of DNOC in soil and water systems. [, , , ] Biochemistry and cell biology provide insights into the molecular mechanisms of DNOC toxicity, particularly its effects on photosynthesis, respiration, and cell division. [, , , , , , , ] Computational chemistry tools, such as molecular dynamics simulations and quantum chemical calculations, enhance our understanding of DNOC interactions with biological and environmental systems at the molecular level. [, ] This interdisciplinary collaboration is crucial for a comprehensive assessment of DNOC's impact on living organisms and the environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。